An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1), a pivotal heterocyclic intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a robust representative synthesis protocol, characteristic analytical data, core chemical reactivity, and significant biological applications. The guide emphasizes the compound's role as a versatile scaffold, particularly in the development of targeted kinase inhibitors, underpinned by its function as a potent inhibitor of Casein Kinase 1 Epsilon (CK1ε).
Physicochemical and Structural Properties
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a solid organic compound featuring a fused pyrrolopyrimidine bicyclic system. This scaffold is an analog of purine, lending it significant potential for interacting with biological targets that recognize purine-based structures, such as protein kinases. The presence of a reactive chlorine atom at the C4 position and an amino group at the C2 position makes it a highly valuable and versatile building block for chemical library synthesis.
Table 1: Core Physicochemical Properties [][2]
| Property | Value |
| CAS Number | 943736-58-1 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine |
| Physical Form | Solid[3] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 67.6 Ų |
| InChI Key | NCSPBRYDQWLYLE-UHFFFAOYSA-N[3] |
Note: An experimental melting point for this specific compound is not widely reported. However, the related parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, exhibits a melting point of >150 °C with decomposition.
Synthesis and Purification
Representative Synthesis Protocol
Stage A: Synthesis of 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Precursor)
This stage involves the cyclization of a suitable aminopyrrole precursor with a guanylating agent to form the pyrimidinone ring.
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Reaction Setup: To a solution of ethyl 3-aminopyrrole-2-carboxylate (1 equivalent) in a high-boiling point solvent such as 2-ethoxyethanol, add guanidine carbonate (1.5 equivalents).
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Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Pour the mixture into cold water to induce further precipitation.
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Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with water and then a cold, non-polar solvent like diethyl ether to remove impurities.
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Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Stage B: Chlorination to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (Final Product)
This stage converts the 4-oxo group to the 4-chloro group using a standard chlorinating agent. A protection/deprotection sequence for the 2-amino group is often necessary to prevent side reactions.
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Protection: Suspend the 2-amino-4-oxo precursor (1 equivalent) in an inert solvent like dichloromethane. Add a suitable base (e.g., triethylamine, 1.5 equivalents) followed by dropwise addition of pivaloyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This forms the pivaloyl-protected intermediate.
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Chlorination: Isolate the protected intermediate. In a flask equipped with a reflux condenser, add the protected intermediate to an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.[5] The reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen).
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Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
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Neutralization: Slowly neutralize the acidic aqueous solution by adding a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the chlorinated product.
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Deprotection & Isolation: Collect the crude solid by filtration. To remove the pivaloyl protecting group, suspend the solid in a basic solution (e.g., aqueous sodium hydroxide) and heat until hydrolysis is complete.[5][6] After cooling, neutralize the solution to precipitate the final product. Collect the solid by filtration, wash with water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the representative synthesis of the title compound.
Spectroscopic and Analytical Data
Verifiable, published spectroscopic data for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is not available in the public domain. However, data for the parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine , provides a strong reference point.
Reference Data: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6)
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¹H NMR (DMSO-d₆): δ 12.43 (s, 1H, D₂O exchangeable), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H).
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¹³C NMR (DMSO-d₆): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.
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MS (ES+): m/z 154.01 ([M+H]⁺, 100%), 156.01 (33%).
Expected Data for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
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¹H NMR: The spectrum is expected to be similar to the parent compound, but with the notable absence of a signal around 8.6 ppm (corresponding to the C2-H proton). A new, broad singlet corresponding to the two protons of the C2-NH₂ group would be expected, likely in the range of 6.0-8.0 ppm, which would be D₂O exchangeable. The pyrrole NH and aromatic CH protons should exhibit similar shifts to the parent compound.
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¹³C NMR: The carbon signals will be influenced by the electron-donating amino group at C2. The C2 signal is expected to shift significantly downfield (to ~160 ppm), while the C4 signal should remain in a similar region (~150-155 ppm).
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Mass Spectrometry (HRMS): The exact mass for C₆H₅ClN₄ [M+H]⁺ would be calculated as 169.0276, with the characteristic M+2 isotopic peak for chlorine at ~33% intensity.
Chemical Reactivity and Derivatization
The primary utility of this compound stems from the high reactivity of the C4 chlorine atom towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the fused pyrimidine ring system activates the C4 position, making the chlorine an excellent leaving group.
This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an ideal scaffold for building chemical libraries for high-throughput screening.
Key Reactions:
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Amination: Reaction with primary or secondary amines (aliphatic or aromatic) readily displaces the chlorine to form 2,4-diamino-5H-pyrrolo[3,2-d]pyrimidine derivatives. These reactions are typically carried out in a polar solvent like isopropanol, DMF, or water, often with a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct, or with mild acid catalysis.
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Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides (generated from alcohols or phenols with a base like NaH or K₂CO₃) yields the corresponding 4-ether derivatives.
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Thiolation: Reaction with thiols provides 4-thioether derivatives.
Caption: Key SₙAr reactivity at the C4 position.
Applications in Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine serves as a critical starting material for compounds targeting several important enzyme families.
Casein Kinase 1 Epsilon (CK1ε) Inhibition
The title compound itself is reported as a highly potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[] CK1ε is a serine/threonine kinase that plays a crucial role in regulating multiple oncogenic signaling pathways, including Wnt/β-catenin, HIPPO, and Mitogen-Activated Protein Kinase (MAPK). Dysregulation of these pathways is implicated in various cancers and chronic liver disease. By inhibiting CK1ε, the compound and its derivatives can modulate these pathways, presenting therapeutic opportunities for treating select cancers and neurodegenerative diseases like Alzheimer's.[]
Caption: Role as a CK1ε inhibitor modulating key signaling pathways.
Scaffold for Other Kinase Inhibitors
The versatile reactivity of the C4-chloro group allows this compound to serve as a key intermediate in the synthesis of inhibitors for other kinases, such as Janus Kinases (JAKs), which are critical in inflammatory signaling.
Safety, Handling, and Storage
Appropriate safety precautions must be taken when handling this compound. It should be handled in a well-ventilated area or fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Identification: [3]
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage:
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Store in a cool, dry, dark place under an inert atmosphere.[3] Recommended storage temperature is 2-8 °C.
References
-
abcr GmbH. (n.d.). AB283229 | CAS 943736-58-1. Retrieved January 4, 2026, from [Link]
- Barnett, C. J., & Wilson, T. M. (1994). Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines. European Patent No. EP0589720A2.
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Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76. [Link]
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Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. ACS Publications. Retrieved January 4, 2026, from [Link]
-
Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PubMed Central. Retrieved January 4, 2026, from [Link]
Sources
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- 4. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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